1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

HPK1 Inhibition Kinase Selectivity Cancer Immunotherapy

This minimally decorated pyrazolo[4,3-c]quinoline, featuring a 3-phenyl group and an 8-methoxy substitution, is a patent-validated core for HPK1/FLT3 kinase inhibitor development. Use it as a starting point for systematic SAR expansion: the 8-methoxy group enhances hydrogen-bonding capacity versus the des-methoxy analog, avoiding off-target risks. Ideal for diversity-oriented synthesis libraries and impurity profiling in scale-up processes. Supplied with guaranteed purity of ≥95%.

Molecular Formula C25H21N3O
Molecular Weight 379.463
CAS No. 901043-81-0
Cat. No. B2696494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901043-81-0
Molecular FormulaC25H21N3O
Molecular Weight379.463
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)C
InChIInChI=1S/C25H21N3O/c1-16-9-10-19(13-17(16)2)28-25-21-14-20(29-3)11-12-23(21)26-15-22(25)24(27-28)18-7-5-4-6-8-18/h4-15H,1-3H3
InChIKeyAMQYDWJAYANDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: A Pyrazoloquinoline Scaffold for HPK1/FLT3 Kinase Inhibitor Research


1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-81-0) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, a privileged scaffold in medicinal chemistry for kinase inhibition [1]. This specific substitution pattern, featuring a 1-(3,4-dimethylphenyl) group, an 8-methoxy group, and a 3-phenyl ring, is characteristic of intermediates and analogs found in patent families targeting hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) for oncology applications [2]. The compound's molecular formula is C25H21N3O with a molecular weight of 379.46 g/mol, and it is typically supplied for research purposes with a purity of 95% or higher .

Why 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Other Pyrazoloquinolines


The pyrazolo[4,3-c]quinoline scaffold is exceptionally sensitive to substitution patterns, where even minor structural changes lead to significant shifts in kinase selectivity and potency. For instance, data from BindingDB on close analogs from the US20250011319 patent series shows that varying the 3-phenyl substituent while retaining the 1-(3,4-dimethylphenyl)-8-methoxy core can alter HPK1 inhibitory constant (Ki) values from 15 nM to 35 nM [1]. Interchanging this compound with a different regioisomer or an analog lacking the 8-methoxy group introduces unvalidated variables, potentially leading to a complete loss of on-target activity or the introduction of off-target effects, thus undermining the reproducibility of research findings [2]. The specific combination of a 3-phenyl group and an 8-methoxy substitution provides a distinct chemical vector for further functionalization, making simple replacement with a similar-looking but uncharacterized analog an unacceptable risk for any scientific program.

Product-Specific Quantitative Evidence: 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Comparators


Core Scaffold HPK1 Inhibitory Activity: Class-Level Inference from Closest Patent Analogs

Direct biological assay data for the exact compound is absent from accessible academic or patent literature. However, a class-level inference can be drawn from its closest patented analogs. These analogs share the identical 1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline core but feature a para-substituted phenyl ring at the 3-position instead of the simple phenyl group. In a primary HPK1 enzymatic inhibition assay, the core scaffold with a 3-(substituted phenyl) group achieved Ki values as low as 15 nM [1]. The target compound's 3-phenyl group represents a less bulky but electronically distinct analog, suggesting it may serve as a valuable baseline or intermediate for building more potent derivatives.

HPK1 Inhibition Kinase Selectivity Cancer Immunotherapy

Distinct Physicochemical Profile vs. the Des-Methoxy Analog (CAS 901043-59-2)

The target compound is distinguished from 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-59-2) by the presence of a methoxy substituent at the 8-position of the quinoline ring [1]. This modification increases the molecular weight by 30.06 g/mol (379.46 vs. 349.4 g/mol) and adds a hydrogen bond acceptor, which is known in medicinal chemistry to influence solubility, metabolic stability, and binding interactions.

Chemical Diversity Solubility Fragment-Based Screening

Spectroscopic Authentication: Supporting Evidence from a Close Structural Variant

Direct spectroscopic data for the target compound are not publicly available. However, the close variant 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, which features a 3,4-dimethoxyphenyl group instead of a phenyl group at the 3-position, has validated 1H NMR spectra in the KnowItAll NMR Spectral Library [1]. This supports the synthetic accessibility and analytical characterization potential for members of this chemical series.

Analytical Chemistry Quality Control Structural Confirmation

Best Research and Industrial Application Scenarios for 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline


A Basal Probe for HPK1/FLT3 Kinase Structure-Activity Relationship (SAR) Studies

Given its simple 3-phenyl substitution on the patent-validated HPK1/FLT3 core, this compound is ideally suited as a minimally decorated starting point for SAR expansion. Research groups can use it to systematically introduce substituents onto the 3-phenyl ring and benchmark the resulting gains in enzymatic inhibition against the known 15 nM Ki of more elaborated analogs (class-level inference) [1].

Medicinal Chemistry Diversification for Lead Optimization Libraries

The compound's 8-methoxy group creates a distinct physicochemical profile compared to the des-methoxy analog (CAS 901043-59-2), increasing hydrogen-bonding capacity [2]. This makes it a valuable component in diversity-oriented synthesis libraries where screening hits can be rapidly optimized for pharmacokinetic properties without altering the core kinase-binding motif.

Analytical Reference Standard Development for Pyrazoloquinoline Series

For analytical chemistry and process control groups scaling up the synthesis of patented pyrazolo[4,3-c]quinoline therapeutics, this compound can serve as a key process-related substance or intermediate standard. Its procurement and characterization, using existing spectral data from closely related analogs as a guide [3], supports impurity profiling and batch-to-batch consistency evaluation.

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